(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate
Overview
Description
(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bicyclo[2.1.0]pentanes and Derivatives
It is used for synthesizing various bicyclo[2.1.0]pentanes and their derivatives, contributing to organic chemistry research in this area (Brook & Brophy, 1985).
Synthesis of (−)‐Conduritol C
The compound is a key ingredient in the synthesis of (−)‐Conduritol C, a specific type of cyclohexene (Drian, Vieira, & Vogel, 1989).
Precursor of Long Chain Polyketides
It serves as a novel precursor for long chain polyketides, expanding the possibilities in polyketide synthesis (Coste & Gerber‐Lemaire, 2005).
Applications in Synthesis and Oxidation
Its derivatives, particularly 2-Oxabicyclo[2.1.1]hexanes, are valuable in research for their endo configuration of the ethoxycarbonyl group and applications in synthesis and oxidation (Kirmse & Mrotzeck, 1988).
Stereo-selective Synthesis
Exo-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate, a derivative, is used for highly stereo-selective synthesis of protected forms of exo-5-amino-exo-6-hydroxy-7-oxabicyclo[2.2.1] (Allemann & Vogel, 1991).
Non-Classical Benzene Mimics
2-Oxabicyclo[2.1.1]hexanes are novel saturated benzene mimics with improved water solubility, occupying a novel chemical space (Levterov et al., 2020).
Antibacterial Activities
2-oxaisocephems with a 2-(2-aminothiazol-4-yl)-2-(Z)-cyclopentyloxyimino acetamido group showed potent antibacterial activities against gram-positive bacteria (Tsubouchi et al., 1994).
Intermediate in Prostaglandin Synthesis
It is an intermediate in prostaglandin synthesis, as demonstrated by lipase-catalyzed resolution studies (Sakai et al., 1991).
properties
IUPAC Name |
2-oxabicyclo[2.1.1]hexan-1-ylmethyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-6(9)10-5-8-2-7(3-8)4-11-8/h7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMOHMOJSKDNQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12CC(C1)CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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